Thiolopyrrolone A

Antibacterial Mycobacterium tuberculosis Staphylococcus aureus

Natural product researchers often lack access to structurally diverse dithiolopyrrolones for SAR and mechanistic studies. Thiolopyrrolone A is a cyclized DTP with a unique 13-membered macrocyclic core, offering selective anti-mycobacterial activity (MIC 10 µg/mL vs M. tuberculosis). • Serves as a clean probe for Mycobacterium biology; inactive against E. coli • Baseline starting point for lead optimization programs • Structurally complex inactive control for anti-staphylococcal assays Bulk quantities available; global shipping.

Molecular Formula C24H24N6O6S4
Molecular Weight 620.8 g/mol
Cat. No. B12381713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiolopyrrolone A
Molecular FormulaC24H24N6O6S4
Molecular Weight620.8 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2C(=CSC3=C(C(=O)N(C3=CSSC4=C(C(=O)N(C4=CS2)C)NC(=O)C)C)NC(=O)C)N(C1=O)C
InChIInChI=1S/C24H24N6O6S4/c1-10(31)25-16-19-13(28(4)22(16)34)7-37-20-15(30(6)23(35)17(20)26-11(2)32)9-39-40-21-14(8-38-19)29(5)24(36)18(21)27-12(3)33/h7-9H,1-6H3,(H,25,31)(H,26,32)(H,27,33)
InChIKeyVWGSGXQIXVLAHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiolopyrrolone A Sourcing Guide


Thiolopyrrolone A is a sulfur-containing cyclized dithiolopyrrolone natural product derived from the marine-derived actinomycete *Streptomyces* sp. BTBU20218885 [1]. Characterized by a molecular weight of 620.74 g/mol and a molecular formula of C₂₄H₂₄N₆O₆S₄, it is distinguished from simpler dithiolopyrrolones like thiolutin and holomycin by its unique unsymmetrical, cyclized architecture [1]. This structural complexity, featuring a rare 13-membered macrocyclic core, places it within a specialized class of natural products that are of significant interest for their distinct biological activity profiles and potential as novel antibiotic leads [1].

Thiolopyrrolone A vs. Simple Dithiolopyrrolones


While sharing a common dithiolopyrrolone heterobicyclic core, the biological performance of compounds within this class is exquisitely sensitive to structural modifications [1]. Simple substitutions on the core, as seen between thiolutin and aureothricin, or the addition of a second active moiety, as in the hybrid antibiotic thiomarinol A, can drastically alter potency, antimicrobial spectrum, and mechanism of action [1]. Thiolopyrrolone A represents a major structural departure, featuring a complex cyclized architecture not present in simple DTPs like thiolutin or holomycin [2]. This difference in molecular topology fundamentally changes its interaction with biological targets, resulting in a unique spectrum of antibacterial activity that is not predictive from, nor interchangeable with, simpler DTP analogs [2].

Thiolopyrrolone A Comparative Performance


Antibacterial Spectrum: Thiolopyrrolone A vs. Thiolutin

In a direct comparative study, Thiolopyrrolone A (1) exhibited a distinct antibacterial spectrum compared to thiolutin (3), a well-studied DTP analog. While thiolutin is a potent, broad-spectrum antibiotic, Thiolopyrrolone A showed a narrower but potentially more targeted profile, with notable activity against mycobacteria but reduced potency against *S. aureus* and a complete lack of activity against *E. coli* [1][2]. This differential spectrum suggests a different mode of action or target selectivity, highlighting its potential for focused applications.

Antibacterial Mycobacterium tuberculosis Staphylococcus aureus

Anti-S. aureus Potency vs. Holomycin & Thiomarinol

A cross-study analysis reveals that Thiolopyrrolone A (MIC 100 μg/mL against *S. aureus*) is significantly less potent against this pathogen than other DTP members. Holomycin, a simpler DTP, shows an MIC of 4 μg/mL against the same organism, while the hybrid antibiotic thiomarinol A is exceptionally potent with an MIC of <0.01 μg/mL [1][2]. This reinforces Thiolopyrrolone A's distinct activity profile, where its complex structure does not confer the potent anti-staphylococcal activity typical of other DTPs.

Antibacterial Staphylococcus aureus MRSA

Anti-Mycobacterial Activity: BCG and M. tuberculosis

Thiolopyrrolone A shows moderate, consistent activity against both BCG (a vaccine strain) and pathogenic *M. tuberculosis*, with an identical MIC of 10 μg/mL for both [1]. This anti-mycobacterial activity is its strongest antibacterial feature. For comparison, thiolutin is approximately 32 times more potent against *M. tuberculosis* (MIC 0.625 μg/mL) but only 32 times more potent against BCG (MIC 0.3125 μg/mL) [1]. This data suggests a potential intrinsic affinity for a mycobacterial target that is less sensitive to structural modification than the target in *S. aureus* or *E. coli*.

Antimycobacterial BCG Tuberculosis

Thiolopyrrolone A Research Applications


Targeted Mycobacterium Probe

The moderate and specific anti-mycobacterial activity (MIC 10 μg/mL against both BCG and *M. tuberculosis*) [1] positions Thiolopyrrolone A as a valuable research tool for probing unique vulnerabilities in *Mycobacterium* biology. Its inactivity against *E. coli* and weak activity against *S. aureus* make it a cleaner probe for studying pathways specific to mycobacteria without the broad-spectrum cytotoxicity associated with more potent DTPs like thiolutin [1].

Dithiolopyrrolone SAR Scaffold

The dramatic difference in antibacterial spectrum between Thiolopyrrolone A and thiolutin—specifically, the 16-32x drop in potency against *M. tuberculosis* and *S. aureus* and loss of activity against *E. coli* [1]—makes it a powerful comparator for SAR studies. Researchers can use this compound to understand how cyclization and macrocyclic constraints on the DTP core modulate target binding, bacterial uptake, and efflux, providing critical insights for future antibiotic design [1].

Macrocycle for Antibiotic Derivatization

Thiolopyrrolone A provides a rare, 13-membered macrocyclic framework containing the DTP warhead . This unique structure offers a distinct platform for medicinal chemistry programs aimed at creating new derivatives. The baseline activity data (MIC of 10 μg/mL against *M. tuberculosis*) [1] serves as a clear starting point for optimization efforts to improve potency and expand spectrum while leveraging the novel three-dimensional structure of the molecule [1].

Negative Control for Holomycin & Thiomarinol Studies

Given its weak activity against *S. aureus* (MIC 100 μg/mL) compared to holomycin (MIC 4 μg/mL) and thiomarinol A (MIC <0.01 μg/mL) [1][2], Thiolopyrrolone A can serve as a structurally complex but inactive (or weakly active) control in assays designed to study the potent anti-staphylococcal mechanisms of simpler DTPs. This helps to confirm that observed effects are due to specific target engagement rather than non-specific properties of the dithiolopyrrolone core.

Technical Documentation Hub

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